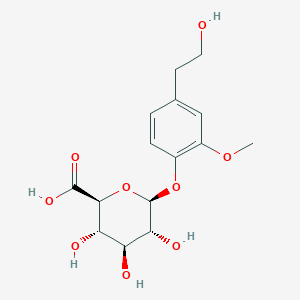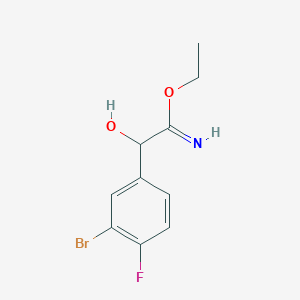
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features both an aziridine ring and a hexafluoropropanol group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The hexafluoropropanol group imparts unique properties such as high electronegativity and stability, making this compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated from organic azides through photolysis or thermolysis .
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs high-temperature dehydration of amino alcohols using oxide catalysts or base-induced sulfate elimination from aminoethanol . These methods are scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The hexafluoropropanol group can participate in substitution reactions, often facilitated by its high electronegativity.
Common Reagents and Conditions
Common reagents for these reactions include strong nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like m-chloroperbenzoic acid . Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted amines, aziridine derivatives, and fluorinated alcohols .
Aplicaciones Científicas De Investigación
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antitumor properties and as a precursor for chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the interaction of the aziridine ring with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates . These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting cytotoxic effects . The hexafluoropropanol group enhances the compound’s stability and reactivity, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-1-carbaldehyde Oximes: Known for their cytotoxic activity and potential as anticancer agents.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Used in the synthesis of complex organic molecules.
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental ACE2 inhibitor for cardiovascular disease and SARS.
Uniqueness
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts high electronegativity and stability. This makes it particularly useful in applications requiring robust and reactive compounds .
Propiedades
Número CAS |
773-23-9 |
|---|---|
Fórmula molecular |
C5H5F6NO |
Peso molecular |
209.09 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C5H5F6NO/c6-4(7,8)3(13,5(9,10)11)12-1-2-12/h13H,1-2H2 |
Clave InChI |
UWDWPQFDNOSJEP-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)


